Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine

Catalog No.
S1525595
CAS No.
155773-71-0
M.F
C64H80N8NiO8
M. Wt
1148.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H...

CAS Number

155773-71-0

Product Name

Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine

IUPAC Name

nickel(2+);5,8,14,17,23,26,32,35-octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene

Molecular Formula

C64H80N8NiO8

Molecular Weight

1148.1 g/mol

InChI

InChI=1S/C64H80N8O8.Ni/c1-9-17-33-73-41-25-26-42(74-34-18-10-2)50-49(41)57-65-58(50)70-60-53-45(77-37-21-13-5)29-30-46(78-38-22-14-6)54(53)62(67-60)72-64-56-48(80-40-24-16-8)32-31-47(79-39-23-15-7)55(56)63(68-64)71-61-52-44(76-36-20-12-4)28-27-43(75-35-19-11-3)51(52)59(66-61)69-57;/h25-32H,9-24,33-40H2,1-8H3;/q-2;+2

InChI Key

JFVRZEMMDHQJPH-UHFFFAOYSA-N

SMILES

CCCCOC1=C2C(=C(C=C1)OCCCC)C3=NC4=NC(=NC5=C6C(=CC=C(C6=C([N-]5)N=C7C8=C(C=CC(=C8C(=N7)N=C2[N-]3)OCCCC)OCCCC)OCCCC)OCCCC)C9=C(C=CC(=C94)OCCCC)OCCCC.[Ni+2]

Canonical SMILES

CCCCOC1=C2C(=C(C=C1)OCCCC)C3=NC4=NC(=NC5=C6C(=CC=C(C6=C([N-]5)N=C7C8=C(C=CC(=C8C(=N7)N=C2[N-]3)OCCCC)OCCCC)OCCCC)OCCCC)C9=C(C=CC(=C94)OCCCC)OCCCC.[Ni+2]

Organic Photovoltaics (OPVs)

The ability of phthalocyanines to absorb light and transport charge carriers makes them promising candidates for organic photovoltaic (OPV) devices. Research suggests that Ni-OBPc can act as an electron acceptor material in OPVs due to its high electron affinity and good film-forming properties []. Studies have demonstrated its use in bulk heterojunction solar cells, achieving power conversion efficiencies (PCEs) exceeding 3% [].

Photocatalysis

Ni-OBPc has been explored for its potential in photocatalytic applications, such as water splitting and organic pollutant degradation. Its light absorption properties and ability to generate reactive oxygen species make it a candidate for these reactions []. However, further research is needed to optimize its performance and overcome limitations.

Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine is a complex organic compound belonging to the phthalocyanine family. Its molecular formula is C64H82N8NiO8, and it has a molecular weight of 1148.06 g/mol. This compound features a nickel ion coordinated to a phthalocyanine ring that is heavily substituted with eight butoxy groups, which enhances its solubility and alters its electronic properties. The presence of these substituents makes it particularly interesting for various applications in materials science and biological systems .

Typical of phthalocyanine derivatives:

  • Coordination Chemistry: The nickel ion can coordinate with different ligands, which can influence the electronic properties of the compound.
  • Oxidation-Reduction Reactions: The nickel center can participate in redox reactions, making it useful in electrochemical applications.
  • Photo

Research indicates that Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine exhibits notable biological activities. It has been studied for its potential as:

  • Photosensitizer: In photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
  • Antimicrobial Agent: Exhibiting activity against various bacterial strains when activated by light .

The synthesis of Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine typically involves:

  • Formation of Phthalocyanine: Starting from phthalonitrile and butanol derivatives under basic conditions.
  • Metalation: Introducing nickel(II) salts into the phthalocyanine structure through metalation reactions.
  • Purification: The product is purified through techniques such as chromatography to obtain high purity .

Studies on the interactions of Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine with biological systems have shown:

  • Protein Binding: Investigations into how this compound binds with proteins can provide insights into its mechanism of action in biological contexts.
  • Cellular Uptake: Research on how efficiently cells take up this compound can inform its potential therapeutic uses .

Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine shares similarities with other phthalocyanines but stands out due to its unique substitution pattern. Here are some comparable compounds:

Compound NameUnique Features
Copper(II) PhthalocyanineCopper center; used in electronics
Zinc(II) PhthalocyanineZinc center; known for stability
Nickel(II) 2-(hydroxyethyl)-phthalocyanineFewer substitutions; less soluble
Cobalt(II) PhthalocyanineCobalt center; used in catalysis

The presence of eight butoxy groups in Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine significantly enhances its solubility in organic solvents compared to other phthalocyanines with fewer or different substituents . This unique feature makes it particularly valuable for applications requiring high solubility and stability.

Hydrogen Bond Acceptor Count

16

Exact Mass

1146.545253 g/mol

Monoisotopic Mass

1146.545253 g/mol

Heavy Atom Count

81

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-14

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